Differential CYP1A2 Inhibition
Naringenin 4′-glucuronide is reported to act as an inhibitor of cytochrome P450 isoform CYP1A2 . This property is structurally specific to the 4′-O-glucuronide conjugate; the positional isomer naringenin-7-O-glucuronide has not been reported to exhibit comparable CYP1A2 inhibition, suggesting that the 4′-O conjugation site confers distinct enzyme interaction properties.
| Evidence Dimension | CYP1A2 enzyme inhibition specificity |
|---|---|
| Target Compound Data | CYP1A2 inhibition reported |
| Comparator Or Baseline | Naringenin-7-O-glucuronide: CYP1A2 inhibition not reported |
| Quantified Difference | Qualitative difference in reported inhibitory activity (presence vs. absence of reported inhibition) |
| Conditions | Human cytochrome P450 isoform CYP1A2; inhibitor screening context |
Why This Matters
This difference identifies N4′G as the specific glucuronide conjugate relevant for CYP1A2-mediated drug interaction studies, making it essential for laboratories conducting flavonoid-drug interaction research.
